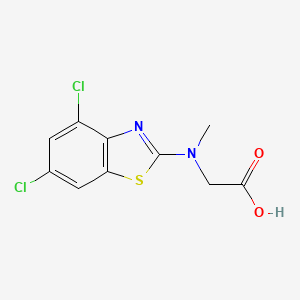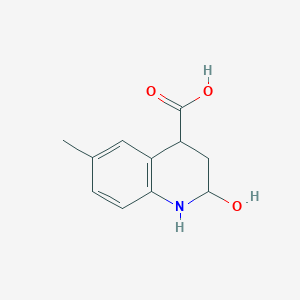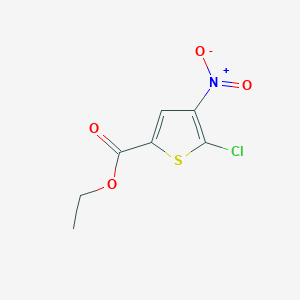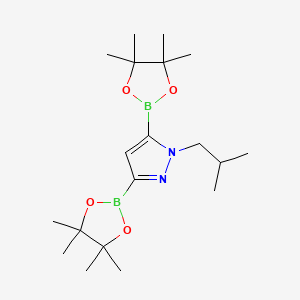![molecular formula C12H16Cl2N2S B1396436 N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride CAS No. 1215609-28-1](/img/structure/B1396436.png)
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride
Übersicht
Beschreibung
“N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride” is a chemical compound with the molecular formula C12H16Cl2N2S. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Histamine H1 Receptor Antagonism : A study by Walczyński et al. (1999) synthesized derivatives of 2-[2-(phenylamino)thiazol-4-yl]ethanamine, showing weak H1-antagonistic activity. These compounds were assessed for their potential as antihistamines (Walczyński, Guryn, Zuiderveld, Zhang, & Timmerman, 1999).
Antimicrobial and Antifungal Properties : Pejchal et al. (2015) researched the antimicrobial and antifungal activities of substituted 6-fluorobenzo[d]thiazole amides, derived from 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides. These compounds showed activity comparable to certain medicinal standards (Pejchal, Pejchalová, & Růžičková, 2015).
Microwave-assisted Synthesis : Kamila, Mendoza, and Biehl (2012) discussed the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, illustrating the efficiency of microwave heating in the synthesis of such compounds (Kamila, Mendoza, & Biehl, 2012).
DNA Binding and Cytotoxicity Studies : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, including N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine derivatives. Their study demonstrated DNA binding properties and assessed cytotoxicity against cancer cell lines (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
Anticancer Evaluation : Ravinaik et al. (2021) synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to interact withtopoisomerase II and exhibit COX-1 inhibitory activity .
Mode of Action
Some thiazole derivatives, such as voreloxin, bind to dna and interact with topoisomerase ii, resulting inDNA double-strand breaks , a G2 stop, and ultimately, cell death . Other thiazole derivatives have shown weak COX-1 inhibitory activity .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affectDNA replication and transcription processes . The COX-1 inhibitory activity indicates potential involvement in the prostaglandin synthesis pathway .
Result of Action
Thiazole derivatives have shown significantanalgesic and anti-inflammatory activities . The interaction with topoisomerase II and the resulting DNA double-strand breaks suggest potential cytotoxic effects .
Biochemische Analyse
Biochemical Properties
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions often result in the modulation of enzyme activity, leading to changes in cellular redox states. Additionally, this compound has been shown to bind to specific protein receptors, altering their conformation and function, which can impact various signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes . In contrast, in normal cells, it may promote cell survival by enhancing antioxidant defenses and reducing oxidative damage. This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Furthermore, this compound can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in ATP production and overall energy balance.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the thiazole ring to specific biomolecules, such as DNA and RNA, which can interfere with their normal function and lead to changes in gene expression . This compound can also inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation. Additionally, this compound can induce post-translational modifications of proteins, such as phosphorylation and acetylation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or extreme pH . Long-term exposure to this compound has been shown to result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. In in vitro studies, the compound’s effects on cell viability and function can vary depending on the duration of exposure, with prolonged exposure often leading to more pronounced effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant defenses and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a specific dose range is required to achieve the desired biological activity without causing adverse effects. Toxicological studies in animal models have highlighted the importance of careful dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites. For example, it has been shown to influence the glycolytic pathway, resulting in altered glucose metabolism and ATP production. Additionally, this compound can impact lipid metabolism by affecting the activity of lipases and other enzymes involved in lipid synthesis and degradation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as the ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . This compound is often found in the cytoplasm, where it can interact with various cytoplasmic proteins and enzymes. It can also localize to the nucleus, where it may bind to DNA and RNA, influencing gene expression and other nuclear processes. Additionally, this compound can be targeted to specific organelles, such as mitochondria, where it can impact mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can also influence the subcellular localization of this compound, directing it to specific compartments within the cell.
Eigenschaften
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10;;/h3-7,9,13H,2,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJJQGQSORCNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1396359.png)

![Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate](/img/structure/B1396361.png)




![2-[(4-(2,4-dichlorophenyl)-5-{[(2-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396366.png)
![2-{[4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1396368.png)

![N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride](/img/structure/B1396374.png)
![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1396375.png)